molecular formula C15H17BO3 B1591640 (4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 870717-98-9

(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1591640
M. Wt: 256.11 g/mol
InChI Key: NBOVAIFWBASNLS-UHFFFAOYSA-N
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Description

“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is an organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling reaction, which uses these boronic acids, involves two key steps: oxidative addition and transmetalation .


Molecular Structure Analysis

The molecular formula of “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is C9H13BO3 . Its average mass is 180.009 Da and its monoisotopic mass is 180.095779 Da .


Chemical Reactions Analysis

“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 321.9±44.0 °C at 760 mmHg, and a flash point of 148.5±28.4 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . They have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening , building blocks in double Suzuki coupling , sensors or fluorescent emitters .

One specific application of boronic acids is in the field of chemical biology and supramolecular chemistry . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade . The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .

Another application is in the synthesis of a multistimuli-responsive hydrogel with potent antitumor activity . Brilliant utilization of 2-FPBA, K+, aminoglycoside, and guanosine enabled the formation of guanosine quadruplexes, which could be connected to aminoglycosides, a class of potent antibiotics, via 2-FPBA as the linker .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid”. It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses boronic acids like “(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid”, is a key reaction in modern organic chemistry . Future research may focus on developing new boron reagents and improving the efficiency and environmental friendliness of these reactions .

properties

IUPAC Name

[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOVAIFWBASNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584412
Record name {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

870717-98-9
Record name {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4�-Isopropoxyphenyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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